N,N-dibenzyl-4-methanesulfonylbenzene-1-sulfonamide
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Overview
Description
N,N-dibenzyl-4-methanesulfonylbenzene-1-sulfonamide is an organosulfur compound with significant applications in various fields such as pharmaceuticals, agrochemicals, and polymers. This compound is characterized by the presence of sulfur-nitrogen bonds, which contribute to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of N,N-dibenzyl-4-methanesulfonylbenzene-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Industrial production methods often employ catalysts such as copper to facilitate the dual S–H/N–H activation, resulting in the formation of the desired sulfonamide .
Chemical Reactions Analysis
N,N-dibenzyl-4-methanesulfonylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N,N-dibenzyl-4-methanesulfonylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4-methanesulfonylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N,N-dibenzyl-4-methanesulfonylbenzene-1-sulfonamide can be compared with other sulfonamides such as N,N-dibenzyl-4-methyl-benzene-sulfonamide. While both compounds share similar structural features, this compound is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. Similar compounds include sulfenamides and sulfinamides, which also contain sulfur-nitrogen bonds and have applications in pharmaceuticals and other industries .
Properties
Molecular Formula |
C21H21NO4S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N,N-dibenzyl-4-methylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C21H21NO4S2/c1-27(23,24)20-12-14-21(15-13-20)28(25,26)22(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3 |
InChI Key |
XSCGICISTLEKJW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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